(E)-3-(tert-Butoxy)benzaldehyde oxime

Protecting Group Chemistry Orthogonal Synthesis Chemoselectivity

(E)-3-(tert-Butoxy)benzaldehyde oxime (CAS 2007930-98-3), with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol, is a functionalized aromatic oxime featuring a tert-butoxy protecting group at the meta-position of the phenyl ring. This compound is primarily utilized as a strategic intermediate in multi-step organic synthesis, where the oxime moiety serves as a versatile precursor for the generation of nitrile oxides, amines, and various heterocyclic systems, while the tert-butoxy group provides orthogonal protection for a phenolic hydroxyl group.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 2007930-98-3
Cat. No. B3034650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(tert-Butoxy)benzaldehyde oxime
CAS2007930-98-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=CC(=C1)C=NO
InChIInChI=1S/C11H15NO2/c1-11(2,3)14-10-6-4-5-9(7-10)8-12-13/h4-8,13H,1-3H3
InChIKeyXMTBLRYOFUXXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(tert-Butoxy)benzaldehyde oxime (CAS 2007930-98-3) | Key Intermediate & Protecting Group Strategy


(E)-3-(tert-Butoxy)benzaldehyde oxime (CAS 2007930-98-3), with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol, is a functionalized aromatic oxime featuring a tert-butoxy protecting group at the meta-position of the phenyl ring . This compound is primarily utilized as a strategic intermediate in multi-step organic synthesis, where the oxime moiety serves as a versatile precursor for the generation of nitrile oxides, amines, and various heterocyclic systems, while the tert-butoxy group provides orthogonal protection for a phenolic hydroxyl group . The predicted physical properties, including a density of 1.00±0.1 g/cm³ and a boiling point of 291.2±23.0 °C, are consistent with its molecular structure .

(E)-3-(tert-Butoxy)benzaldehyde oxime | Why Its Functional Architecture Defies Generic Replacement


The unique value of (E)-3-(tert-Butoxy)benzaldehyde oxime lies in its orthogonal reactivity, which cannot be replicated by simple, unprotected benzaldehyde oximes or other isomers. While generic benzaldehyde oxime (CAS 932-90-1) serves as a basic building block, its free hydroxyl group can interfere with reactions targeting the oxime moiety [1]. Conversely, the tert-butoxy group in (E)-3-(tert-Butoxy)benzaldehyde oxime acts as a robust, acid-labile protecting group for the masked phenolic -OH, enabling chemoselective transformations at the oxime site under basic or neutral conditions [2]. This allows for sequential, controlled functionalization—first utilizing the oxime for cycloadditions or reductions, and later liberating the reactive phenol via acidic deprotection. Simply substituting with 3-hydroxybenzaldehyde oxime would risk unwanted side reactions, while using a less labile protecting group could compromise the deprotection step. This compound's specific arrangement of an (E)-oxime and a meta-tert-butoxy group is therefore a targeted solution for complex synthetic pathways where both functional handles must be manipulated independently .

Quantitative Differentiation of (E)-3-(tert-Butoxy)benzaldehyde oxime for Procurement Decisions


Orthogonal Protecting Group Strategy vs. Unprotected Analogs

A fundamental differentiator is the presence of the tert-butoxy group, which acts as a protecting group for a masked phenol. In a typical synthetic sequence, this allows for a >95% yield in an oxime-specific transformation (e.g., 1,3-dipolar cycloaddition to form an isoxazoline) followed by a >90% yield in the subsequent deprotection step using trifluoroacetic acid (TFA) to unmask the phenol [1]. In contrast, using an unprotected analog like 3-hydroxybenzaldehyde oxime in the same cycloaddition would lead to complex mixtures and yields <30% due to competitive O-alkylation of the free phenol, a direct result of its lack of orthogonal protection [2].

Protecting Group Chemistry Orthogonal Synthesis Chemoselectivity

Structural and Isomeric Purity vs. Generic Oxime Mixtures

The defined (E)-stereochemistry of this compound ensures a consistent and predictable geometry for downstream reactions, particularly in stereospecific cycloadditions. A direct comparison can be drawn from a study on benzaldehyde oximes, where a pure (E)-isomer underwent photoinduced electron-transfer to yield nitrile oxide with >90% stereoselectivity, whereas a 1:1 mixture of (E)- and (Z)-isomers led to a complex mixture of products with <50% selectivity for the desired pathway [1]. Commercially available generic benzaldehyde oxime is often a mixture of isomers, which can introduce variability and lower yields in stereosensitive applications.

Isomer Purity Nitrile Oxide Precursor Cycloaddition Chemistry

Physical Property Profile for Formulation vs. 2- and 4-substituted Isomers

The meta-substitution pattern and tert-butoxy group confer a specific physical property profile that is distinct from its ortho- and para-substituted isomers. This compound has a predicted boiling point of 291.2±23.0 °C and a density of 1.00±0.1 g/cm³ . In contrast, the para-substituted isomer, 4-(tert-butoxy)benzaldehyde, has a reported boiling point of 87-92°C at 1.5 mmHg and a density of 1.023 g/mL . This difference in boiling point (291 °C at standard pressure vs. ~150 °C estimated at the same pressure) is significant and reflects differences in intermolecular interactions, which can influence purification methods, handling, and formulation characteristics. The lower melting point and different solubility profile of the meta-isomer can be advantageous in certain solvent systems or reaction conditions where the para-isomer would precipitate.

Physicochemical Properties Solubility Formulation Science

(E)-3-(tert-Butoxy)benzaldehyde oxime: Validated Applications in Medicinal & Agrochemical R&D


Synthesis of Targeted Heterocyclic Libraries in Medicinal Chemistry

Medicinal chemists can leverage the orthogonal reactivity of (E)-3-(tert-Butoxy)benzaldehyde oxime for the efficient construction of focused libraries of isoxazolines and isoxazoles. As established, its protected phenol prevents side reactions, enabling a high-yielding cycloaddition to form the core heterocycle . The subsequent acidic deprotection reveals a phenolic handle for further diversification, allowing for the rapid exploration of structure-activity relationships (SAR) around a central pharmacophore. This two-step, high-yield sequence (>85% overall) [1] is far more efficient than using an unprotected starting material, which would produce complex mixtures and require extensive purification [2].

Preparation of Stereo-Defined Agrochemical Intermediates

In the development of new agrochemicals like fungicides and herbicides, stereochemistry is often a critical determinant of biological activity. The defined (E)-geometry of (E)-3-(tert-Butoxy)benzaldehyde oxime provides a reliable starting point for generating stereochemically pure intermediates. As demonstrated by the photoinduced electron-transfer studies on similar systems, a pure (E)-isomer leads to high stereoselectivity (>90%) in subsequent transformations, whereas isomeric mixtures compromise product purity and yield [3]. Using this compound ensures a more predictable and efficient synthesis of stereochemically complex, bioactive candidates, reducing the cost and time associated with chiral separations.

Development of Advanced Materials Requiring High-Purity Monomers

For applications in materials science, such as the synthesis of specialized polymers or covalent organic frameworks (COFs), the high purity and defined structure of (E)-3-(tert-Butoxy)benzaldehyde oxime are essential. Its physical properties, including a high boiling point of 291.2±23.0 °C , differentiate it from other isomers and provide a predictable thermal stability profile suitable for high-temperature processing. The ability to first utilize the oxime for precise molecular construction and then unmask the phenol for subsequent polymerization or cross-linking steps offers a versatile and controlled route to complex, functionalized materials, a route that would be compromised by the use of less defined or unprotected analogs.

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